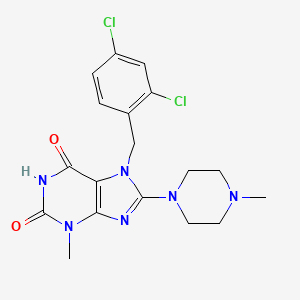

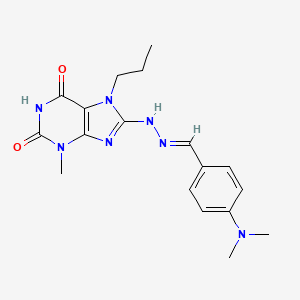

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sulfonamides are well-known motifs in medicinal chemistry, forming a large family of antibacterial agents as well as being found in numerous other drugs . The sulfonamide group is a tool well known to the medicinal chemist . They are resistant to hydrolysis while being transition-state mimetics of the peptide bond .

Synthesis Analysis

The sulfonamide motif has various applications and advantages in organic synthesis, which includes the sulfonamide as an activating group, protecting group, leaving group, and as a molecular scaffold .Molecular Structure Analysis

The properties of the sulfonamide motif (particularly aryl and heteroaryl sulfonamides) include being resistant to hydrolysis while being transition-state mimetics of the peptide bond .Chemical Reactions Analysis

The sulfonamide group has a fascinating reactivity profile, which has possibly been underexploited by the synthetic chemist .Physical And Chemical Properties Analysis

The properties of the sulfonamide motif include being resistant to hydrolysis while being transition-state mimetics of the peptide bond .Applications De Recherche Scientifique

Biocatalysis in Drug Metabolism

Biocatalysis using microbial systems has been applied to produce mammalian metabolites of biaryl-bis-sulfonamide compounds, which are potent and selective potentiators of AMPA receptors. This approach, demonstrated with LY451395, utilizes Actinoplanes missouriensis to generate metabolites previously identified in vivo. This method supports full structure characterization of metabolites, showcasing the utility of microbial biocatalysis in drug metabolism studies, and serves as a template for clinical investigations of drug metabolites (Zmijewski et al., 2006).

Antimicrobial Activity of Sulfonate Derivatives

Research into sulfonate derivatives, including those with functional groups similar to the core structure , has shown significant antimicrobial and antifungal activities. This is evident in the synthesis and evaluation of N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, where modifications to these molecules have demonstrated varying degrees of efficacy against Gram-positive and Gram-negative bacteria, as well as fungi (Fadda et al., 2016).

Inhibition of Phenylethanolamine N-methyltransferase (PNMT)

Sulfonamides and their derivatives, including those structurally related to N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide, have been explored as inhibitors of PNMT. These compounds have shown remarkable potency and selectivity, highlighting their potential therapeutic utility in conditions where PNMT activity is implicated (Grunewald et al., 2006).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)propane-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4S2/c1-4-21(17,18)16-8-7-12-5-6-14(9-13(12)10-16)15-22(19,20)11(2)3/h5-6,9,11,15H,4,7-8,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKXAGKZUUNHCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

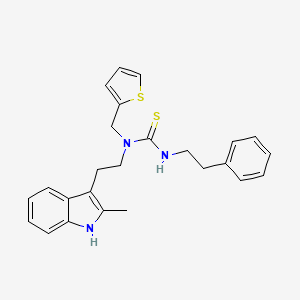

![(Z)-2-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2390162.png)

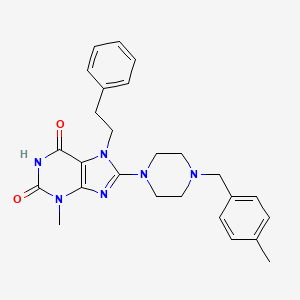

![(2E)-3-(furan-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2390166.png)

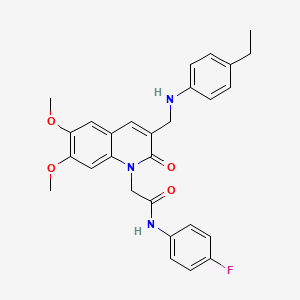

![3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one](/img/structure/B2390182.png)

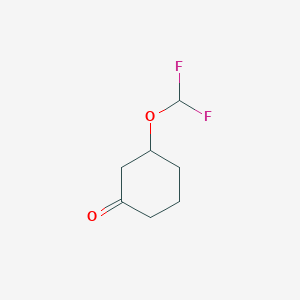

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2390183.png)